

Comparing the selectivity of ML67-33 with other TREK channel activators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML67-33**

Cat. No.: **B609174**

[Get Quote](#)

A Comparative Analysis of **ML67-33** and Other TREK Channel Activators in Terms of Selectivity

For researchers and professionals in drug development, the selective activation of specific ion channels is a critical aspect of designing targeted therapeutics. This guide provides a comparative analysis of the selectivity of the TREK (TWIK-related K⁺ channel) activator, **ML67-33**, against other known activators of this channel subfamily. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Overview of TREK Channels

TREK channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are members of the two-pore domain potassium (K2P) channel family. These channels are involved in regulating neuronal excitability and are considered therapeutic targets for a variety of conditions, including pain, migraine, and depression. The development of selective activators for these channels is a key area of research.

Selectivity Profile of **ML67-33**

ML67-33 is a known activator of K2P potassium channels^[1]. Experimental data indicates that **ML67-33** activates multiple members of the TREK subfamily, including TREK-1, TREK-2, and TRAAK^[1]. The half-maximal effective concentrations (EC50) for these channels are all within a similar micromolar range, suggesting that **ML67-33** is a non-selective activator within the TREK subfamily. Specifically, studies have reported EC50 values of 21.8–29.4 μM for TREK-1, 30.2

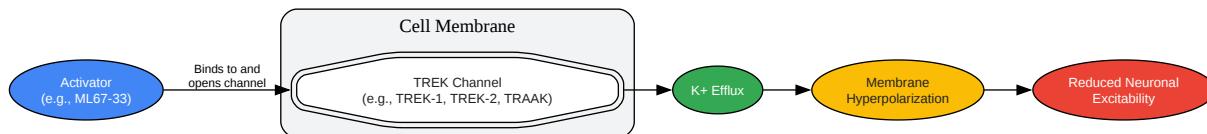
μM for TREK-2, and 27.3 μM for TRAAK in *Xenopus* oocytes. Another study reported EC50 values for TREK-1 of 9.7 μM in HEK293 cells and 36.3 μM in a cell-free system. This lack of clear preference for a specific TREK channel subtype is a key characteristic of **ML67-33**.

Comparison with Other TREK Channel Activators

The selectivity of **ML67-33** can be contrasted with other pharmacological agents that also target TREK channels. Some activators exhibit greater selectivity for specific subtypes, which can be advantageous for dissecting the physiological roles of individual channels.

Activator	Target(s)	Selectivity Profile	EC50 Values
ML67-33	TREK-1, TREK-2, TRAAK	Non-selective within the TREK subfamily.	TREK-1: 9.7–36.3 μ M; TREK-2: 30.2 μ M; TRAAK: 27.3 μ M
BL-1249	TREK-1, TREK-2	Shows limited selectivity for TREK-1 and TREK-2 over TRAAK.	TREK-1: ~1 μ M
ML335	TREK-1, TREK-2	Selective for TREK-1 and TREK-2; does not activate TRAAK.	TREK-1: 14.3 ± 2.7 μ M; TREK-2: 5.2 ± 0.5 μ M
ML402	TREK-1, TREK-2	Selective for TREK-1 and TREK-2; does not activate TRAAK.	TREK-1: 13.7 ± 7.0 μ M; TREK-2: 5.9 ± 1.6 μ M
T2A8	TREK-2	Identified as a selective TREK-2 activator from a high-throughput screen.	Not specified in the provided results.
Riluzole	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.
Fenamates	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.
2-APB	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.

Experimental Protocols for Assessing TREK Channel Activator Selectivity


A common method for identifying and characterizing channel activators is the high-throughput, fluorescence-based thallium (Tl⁺) flux assay. This method is suitable for screening large compound libraries and can be adapted for various K⁺ channels, including the TREK subfamily.

Protocol: High-Throughput Thallium Flux Assay for TREK Channel Activators

- **Cell Line Preparation:** Stably express the human TREK channel of interest (e.g., TREK-1, TREK-2, or TRAAK) in a suitable cell line, such as HEK293. Culture the cells in appropriate media and conditions.
- **Cell Plating:** Seed the cells into 384-well black-walled, clear-bottom microplates and allow them to adhere and form a monolayer.
- **Dye Loading:** Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's instructions. This is typically done in an assay buffer.
- **Compound Addition:** Add the test compounds (e.g., **ML67-33** and other activators) at various concentrations to the wells. Include appropriate controls: a vehicle control (e.g., DMSO) for baseline activity and a known activator as a positive control.
- **Thallium Stimulation and Signal Detection:** Use a fluorescence plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing thallium (Tl⁺) into the wells. The influx of Tl⁺ through open TREK channels will cause an increase in fluorescence.
- **Data Analysis:** Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the Tl⁺ influx and thus to the channel activity. Calculate the dose-response curves for each compound to determine the EC50 values.
- **Selectivity Determination:** To assess selectivity, perform the assay in parallel with cell lines expressing different TREK channel subtypes or other K₂P channels. A compound is considered selective if it shows significantly higher potency (lower EC50) for one channel over others.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of TREK channel activation and the experimental workflow for assessing activator selectivity.

[Click to download full resolution via product page](#)

Caption: General signaling pathway of TREK channel activation.

Assay Preparation

1. Culture cells expressing a specific TREK channel

2. Plate cells in 384-well plates

3. Load cells with Tl⁺ sensitive dye

Screening

4. Add test compounds (e.g., ML67-33)

5. Measure fluorescence before and after Tl⁺ addition

Data Analysis

6. Generate dose-response curves

7. Calculate EC50 values

8. Compare EC50 across different TREK channels

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing TREK channel activator selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Comparing the selectivity of ML67-33 with other TREK channel activators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609174#comparing-the-selectivity-of-ml67-33-with-other-trek-channel-activators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com